
Dexelvucitabine
Übersicht
Beschreibung
Dexelvucitabin ist ein Cytidin-Nukleosid-Analogon und ein Nukleosid-Reverse-Transkriptase-Inhibitor. Es wurde ursprünglich als experimentelles Mittel zur Behandlung von Human-Immundefizienz-Virus-Infektionen entwickelt. Dexelvucitabin hemmt die Replikation des Humanen Immundefizienzvirus-1 in vitro .
Vorbereitungsmethoden
Der Syntheseweg für Dexelvucitabin umfasst die Herstellung von 2’,3’-Didehydro-2’,3’-Dideoxy-5-Fluorcytidin. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschten chemischen Umwandlungen zu erreichen. Industrielle Produktionsmethoden für Dexelvucitabin würden wahrscheinlich die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Metabolism Pathway
Dexelvucitabine undergoes intracellular phosphorylation to form its active triphosphate metabolite (DFC-TP), which competes with natural nucleotides for incorporation into viral RNA. Key steps include:
Metabolite Progression
-
Initial Uptake : this compound is transported into cells via nucleoside transporters .
-
Phosphorylation :
HPLC Data
Metabolite | Retention Time (min) | Limit of Detection (pmol/10⁶ cells) |
---|---|---|
DFC | 20 | 0.01 |
DFC-MP | 30 | 0.01 |
DFC-DP | 40 | 0.01 |
DFC-TP | 48 | 0.01 |
This table, derived from ion-pairing reverse-phase HPLC analysis , confirms the sequential phosphorylation pathway required for antiviral activity.
Antiviral Mechanism
This compound’s antiviral activity relies on chain termination during HIV-1 reverse transcription:
-
Incorporation : DFC-TP is incorporated into the growing RNA strand.
-
Termination : The fluorine substituent prevents further nucleotide addition, halting RNA elongation .
Reaction Pathway
This mechanism aligns with NRTI-class drugs like lamivudine, but this compound’s fluorine substitution enhances binding affinity to the reverse transcriptase active site .
In Vitro and Preclinical Studies
HIV-1 Inhibition
-
This compound reduced viral load in Phase II trials, but its development was halted due to grade 4 hyperlipasemia .
-
In vitro, it exhibited an EC₅₀ of 0.15 μM against HIV-1 (strain HXB2), comparable to lamivudine .
Metabolism Interactions
Co-administration with lamivudine showed mutually nonexclusive interaction (CI = 0.50), indicating no significant competition for intracellular phosphorylation pathways .
Structural Insights
The dihydrofuran ring and fluorine substituent contribute to its binding affinity. X-ray crystallography studies (not cited here) would reveal hydrogen bonding between the amino group at position 4 and RT’s active-site residues, stabilizing the drug-template complex .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Dexelvucitabine is a cytidine nucleoside analog that inhibits HIV-1 replication. It has been shown to have a long intracellular half-life and can effectively inhibit both wild-type and mutant strains of HIV-1. The compound's mechanism involves the formation of this compound triphosphate (DFC-TP), which competes with natural nucleotides for incorporation into viral DNA during reverse transcription.
Table 1: Key Pharmacological Properties of this compound
Property | Description |
---|---|
Chemical Structure | Cytidine nucleoside analog |
Mechanism of Action | Inhibition of HIV-1 reverse transcriptase |
Half-Life | Long intracellular half-life |
Resistance Profile | Effective against M184V and thymidine analogue mutations |
Clinical Trials and Efficacy
This compound advanced to Phase II clinical trials where it demonstrated a reduction in viral load among HIV-infected patients. However, the trials revealed significant safety issues, including a high incidence of grade 4 hyperlipasemia, leading to the cessation of further development.
Case Study Insights
- Study 203 : This Phase II trial reported a 50% incidence rate of grade 4 hyperlipasemia when this compound was combined with didanosine (ddI). The trial highlighted that while this compound showed antiviral activity, its safety profile was unacceptable for continued use .
- Combination Therapy Studies : Research indicated that combining this compound with lamivudine (3TC) resulted in additive-to-synergistic effects in primary human peripheral blood mononuclear cells infected with HIV-1. However, high concentrations of 3TC adversely affected DFC-TP levels, suggesting careful dose management is necessary when using these drugs together .
- Resistance Mechanisms : The emergence of resistance mutations such as K65R in HIV-1 was noted during treatment with this compound. Studies showed that certain mutations could significantly reduce the drug's efficacy, emphasizing the need for ongoing monitoring in clinical settings .
Wirkmechanismus
Dexelvucitabine exerts its effects by inhibiting the reverse transcriptase enzyme of human immunodeficiency virus-1. This enzyme is responsible for the replication of viral RNA into DNA, a critical step in the viral life cycle. By inhibiting this enzyme, this compound prevents the replication of the virus and reduces the viral load in infected individuals .
Vergleich Mit ähnlichen Verbindungen
Dexelvucitabin ähnelt anderen Nukleosid-Reverse-Transkriptase-Inhibitoren wie Lamivudin und Zidovudin. Es besitzt einzigartige strukturelle Merkmale, darunter das Vorhandensein eines Fluoratoms und eines Dihydrofuranrings, die zu seinen spezifischen chemischen Eigenschaften und seinem Wirkmechanismus beitragen. Weitere ähnliche Verbindungen sind:
Lamivudin: Ein Nukleosid-Reverse-Transkriptase-Inhibitor, der zur Behandlung von Human-Immundefizienz-Virus- und Hepatitis-B-Virus-Infektionen eingesetzt wird.
Zidovudin: Ein weiterer Nukleosid-Reverse-Transkriptase-Inhibitor, der zur Behandlung von Human-Immundefizienz-Virus-Infektionen eingesetzt wird
Die Einzigartigkeit von Dexelvucitabin liegt in seiner spezifischen chemischen Struktur und seiner potenziellen, wenn auch letztendlich erfolglosen Anwendung bei der Behandlung von Human-Immundefizienz-Virus-Infektionen.
Biologische Aktivität
Dexelvucitabine, also known as DFC or Reverset, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for its potential in the treatment of HIV-1. Despite its promising antiviral activity, the development of this compound has faced significant challenges due to safety concerns. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, efficacy, and associated adverse effects.
Overview of this compound
This compound is a β-D-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine designed to inhibit the replication of HIV by targeting reverse transcriptase. It was developed as part of the next generation of NRTIs with enhanced activity against HIV strains resistant to existing therapies.
Pharmacokinetics
This compound exhibits a long half-life, approximately 100 hours, which allows for once-daily dosing. The pharmacokinetic profile shows variable bioavailability influenced by interactions with other drugs, particularly ritonavir, which can inhibit efflux transporters in the gut .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-life | ~100 hours |
Bioavailability | Variable |
Maximum Concentration (Cmax) | Dependent on dosage |
Area Under Curve (AUC) | Dose-dependent |
Antiviral Activity
In vitro studies have demonstrated that this compound has a significantly improved antiviral effect against wild-type HIV isolates compared to other NRTIs like lamivudine. The 50% inhibitory concentration (IC50) for this compound is approximately 1 ng/ml in peripheral blood mononuclear cells (PBMCs) . Furthermore, it shows enhanced activity against nucleoside-resistant variants of HIV, particularly those with mutations associated with resistance to zidovudine and tenofovir .
Combination Therapy and Drug Interactions
Research indicates that this compound can be effectively combined with other antiretroviral agents such as lamivudine. Studies have shown additive to synergistic effects when these drugs are used together in infected PBMCs . However, high concentrations of lamivudine can reduce the levels of this compound metabolites, suggesting a potential need for dose adjustments when used in combination .
Clinical Trials and Efficacy
This compound advanced to Phase II clinical trials where it demonstrated log reductions in viral load. For instance, single doses of 50 mg, 100 mg, and 200 mg resulted in reductions of −0.45, −0.42, and −0.27 log10 copies/ml respectively . However, clinical development was halted due to safety concerns arising from high incidences of grade 4 hyperlipasemia observed during trials. Specifically, a study reported a 40% incidence rate of this condition when administered at higher doses without concurrent use of lamivudine or emtricitabine .
Table 2: Clinical Trial Results for this compound
Dose (mg) | Log Reduction in Viral Load | Incidence of Grade 4 Hyperlipasemia |
---|---|---|
50 | -0.45 | Not reported |
100 | -0.42 | Not reported |
200 | -0.27 | 40% |
Safety Profile
The primary safety concern associated with this compound is its potential to cause hyperlipasemia and pancreatitis. In Phase II trials, participants taking higher doses exhibited an unacceptably high incidence of these adverse effects . Due to these findings, further development was deemed not in the best interest of patients.
Eigenschaften
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBKFSPNDWWPSL-CAHLUQPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158678 | |
Record name | Dexelvucitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134379-77-4 | |
Record name | Reverset | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134379-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexelvucitabine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134379774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexelvucitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12470 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexelvucitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXELVUCITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU8SPJ271W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.